molecular formula C21H19FN4O B1193544 (E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide CAS No. 1357389-11-7

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B1193544
M. Wt: 362.4
InChI Key: BLVQHYHDYFTPDV-VCABWLAWSA-N
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Description

Synthesis Analysis

The synthesis of related acrylamide derivatives often involves condensation reactions under basic conditions. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in high yield through condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, indicating a potential pathway for synthesizing the target compound (Kariuki et al., 2022).

Molecular Structure Analysis

Structural determination of acrylamide derivatives is commonly achieved using NMR spectroscopy and single crystal X-ray diffraction. These techniques provide detailed insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular architecture (Kariuki et al., 2022).

Chemical Reactions and Properties

Acrylamide derivatives exhibit a range of chemical reactions, often participating in further condensation reactions or acting as intermediates in the synthesis of more complex molecules. The presence of acrylamide functional groups suggests reactivity towards nucleophilic addition, facilitating the introduction of various substituents or the formation of cyclic structures (Panchal & Patel, 2011).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the introduction of fluorine atoms and pyrazole rings can affect the compound's polarity, impacting its solubility in different solvents and its phase behavior at various temperatures (Zhang, Zhang, & Liu, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. The acrylamide moiety, combined with amino and fluorophenyl groups, suggests potential for interactions with nucleophiles and electrophiles, as well as participation in various organic reactions. These interactions can lead to a wide range of derivatives, showcasing the compound's versatility in synthetic chemistry (Girma et al., 2008).

Scientific Research Applications

  • KCNQ2 Potassium Channel Opener Activity : A study by L'Heureux et al. (2005) found that certain heteroaryl substituted acrylamides, similar in structure to the compound , showed potent activity as KCNQ2 potassium channel openers. These compounds have potential applications in treating neurological disorders (L'Heureux et al., 2005).

  • Characterization of Research Chemicals : A research chemical closely related to the specified compound was characterized by McLaughlin et al. (2016). They emphasized the importance of accurate identification for the proper understanding of their pharmacological activities (McLaughlin et al., 2016).

  • Synthesis of N-Substituted Pyrazole Derivatives : The synthesis of compounds involving N-substituted pyrazole structures, which are similar to the compound , was explored by Panchal & Patel (2011). Such syntheses contribute to the development of new molecules with potential medicinal properties (Panchal & Patel, 2011).

  • Cytotoxicity of Pyrazole Derivatives : Hassan et al. (2014) synthesized pyrazole derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, highlighting the potential of such compounds in cancer research (Hassan et al., 2014).

  • Synthesis and Structure Determination : Kariuki et al. (2022) demonstrated the synthesis of a compound structurally similar to the one , underscoring the importance of structural determination in understanding the properties of such molecules (Kariuki et al., 2022).

  • Fluorescence Binding with Bovine Serum Albumin : A study by Meng et al. (2012) synthesized and characterized novel p-hydroxycinnamic acid amides, similar to the compound , and investigated their interactions with bovine serum albumin, an essential aspect in drug delivery systems (Meng et al., 2012).

properties

IUPAC Name

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVQHYHDYFTPDV-VCABWLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026037
Record name (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide

CAS RN

1357389-11-7
Record name (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
H Jia, Y Wang, CD Morris, V Jacques, JM Gottesfeld… - PLoS …, 2016 - journals.plos.org
An important epigenetic modification in Huntington’s disease (HD) research is histone acetylation, which is regulated by histone acetyltransferase and histone deacetylase (HDAC) …
Number of citations: 77 journals.plos.org
E Soragni, CJ Chou, JR Rusche… - Frontiers in …, 2015 - frontiersin.org
The genetic defect in Friedreich’s ataxia (FRDA) is the hyperexpansion of a GAA•TTC triplet in the first intron of the FXN gene, encoding the essential mitochondrial protein frataxin. …
Number of citations: 27 www.frontiersin.org
E Soragni, W Miao, M Iudicello, D Jacoby… - Annals of …, 2014 - Wiley Online Library
Objective To investigate whether a histone deacetylase inhibitor (HDACi) would be effective in an in vitro model for the neurodegenerative disease Friedreich ataxia (FRDA) and to …
Number of citations: 151 onlinelibrary.wiley.com
MS Basile, G Battaglia, V Bruno, K Mangano… - International journal of …, 2020 - mdpi.com
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine expressed by different cell types and exerting multiple biological functions. It has been shown that MIF may be …
Number of citations: 18 www.mdpi.com
E Soragni, JM Gottesfeld - Expert opinion on orphan drugs, 2016 - Taylor & Francis
Introduction: Friedreich ataxia (FRDA) is an autosomal recessive neurodegenerative disease caused by expansion of a GAA·TTC triplet in the first intron of the FXN gene, encoding the …
Number of citations: 41 www.tandfonline.com
FR Machado, SP Boeira, VC Bortolotto… - Pharmacological …, 2023 - Springer
Background Obesity is a multifactorial disease with epigenetic manifestations that increases the prevalence of associated comorbidities such as metabolic syndrome, cardiovascular …
Number of citations: 3 link.springer.com

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